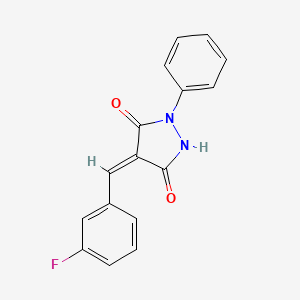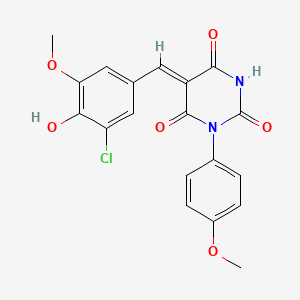
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone
Vue d'ensemble
Description
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone, also known as BBP, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a small molecule with a molecular weight of 365.4 g/mol and a chemical formula of C23H17N2O2. In
Mécanisme D'action
The mechanism of action of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone is not fully understood. However, it has been proposed that 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone exerts its therapeutic effects by inhibiting various enzymes and proteins involved in cell proliferation, inflammation, and viral replication. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has also been shown to modulate the expression of genes involved in neuronal function and survival.
Biochemical and Physiological Effects
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit viral replication in vitro. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone is also stable under physiological conditions and can be easily synthesized in large quantities. However, the limitations of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone include its potential toxicity and lack of selectivity for specific targets.
Orientations Futures
There are several future directions for research on 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone. One area of interest is the development of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone analogs with improved selectivity and potency. Another area of research is the investigation of the molecular targets of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone and the elucidation of its mechanism of action. Additionally, 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone could be explored as a potential therapeutic agent for other diseases such as viral infections and neurodegenerative disorders. Finally, the use of 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone as a fluorescent probe for the detection of metal ions in biological systems could be further optimized for improved sensitivity and specificity.
Conclusion
In conclusion, 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone is a benzimidazole derivative with potential therapeutic applications in cancer, inflammatory diseases, viral infections, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it has been shown to modulate various enzymes and proteins involved in cell proliferation, inflammation, and viral replication. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has several advantages for lab experiments, but its potential toxicity and lack of selectivity for specific targets are limitations. Future research on 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone could lead to the development of new therapies for a variety of diseases.
Applications De Recherche Scientifique
2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has also shown promise in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 2-(2-benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2-(2-benzoylbenzimidazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-19-14-8-7-13-18(19)23-22(24)21(26)17-11-5-2-6-12-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUAZFQIZDHPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3903607.png)
![9-[(aminocarbonothioyl)hydrazono]-9H-fluorene-4-carboxamide](/img/structure/B3903614.png)
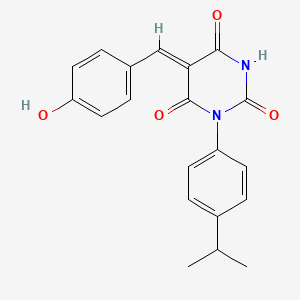
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B3903628.png)
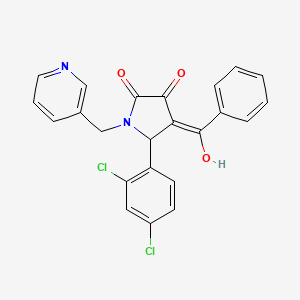
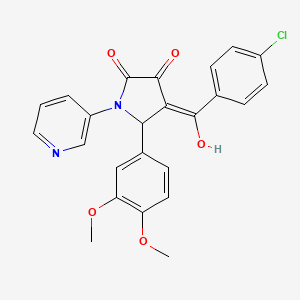
![4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3903650.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,5-dimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3903654.png)

![N-({1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)urea trifluoroacetate](/img/structure/B3903669.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903676.png)
![ethyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3903688.png)
